Cas no 176979-22-9 (3-Bromo-4-hydroxybenzamide)

3-Bromo-4-hydroxybenzamide is a brominated aromatic compound featuring both hydroxyl and amide functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct molecular structure allows for selective reactivity, particularly in coupling reactions and derivatization processes. The presence of the bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, while the hydroxy and amide groups offer additional sites for further functionalization. This compound is valued for its stability and purity, ensuring consistent performance in synthetic applications. It is commonly employed in the development of bioactive molecules and as a building block in medicinal chemistry.
3-Bromo-4-hydroxybenzamide structure
3-Bromo-4-hydroxybenzamide structure
商品名:3-Bromo-4-hydroxybenzamide
CAS番号:176979-22-9
MF:C7H6BrNO2
メガワット:216.032041072845
CID:4960294

3-Bromo-4-hydroxybenzamide 化学的及び物理的性質

名前と識別子

    • 3-BROMO-4-HYDROXYBENZAMIDE
    • Benzamide, 3-bromo-4-hydroxy-
    • 3-Bromo-4-hydroxy-benzamide
    • MB31615
    • 3-Bromo-4-hydroxybenzamide
    • インチ: 1S/C7H6BrNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
    • InChIKey: BZCPLVCYTINNNM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CC(C(N)=O)=C1)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 63.3

3-Bromo-4-hydroxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015001855-250mg
3-Bromo-4-hydroxybenzamide
176979-22-9 97%
250mg
504.00 USD 2021-06-21
Alichem
A015001855-500mg
3-Bromo-4-hydroxybenzamide
176979-22-9 97%
500mg
839.45 USD 2021-06-21
Alichem
A015001855-1g
3-Bromo-4-hydroxybenzamide
176979-22-9 97%
1g
1,445.30 USD 2021-06-21

3-Bromo-4-hydroxybenzamide 関連文献

3-Bromo-4-hydroxybenzamideに関する追加情報

Research Brief on 3-Bromo-4-hydroxybenzamide (CAS: 176979-22-9): Recent Advances and Applications

3-Bromo-4-hydroxybenzamide (CAS: 176979-22-9) is a chemically synthesized small molecule that has garnered increasing attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct pharmacological properties. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery and development.

One of the most significant advancements in the study of 3-Bromo-4-hydroxybenzamide is its application in the development of enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are critical targets in cancer therapy. The study highlighted the compound's ability to selectively bind to the ATP-binding site of these enzymes, thereby blocking their activity and reducing tumor cell proliferation. These findings suggest that 3-Bromo-4-hydroxybenzamide could serve as a promising scaffold for the design of novel anticancer agents.

In addition to its role in oncology, recent research has also investigated the anti-inflammatory properties of 3-Bromo-4-hydroxybenzamide. A study conducted by researchers at the University of Cambridge revealed that this compound modulates the NF-κB signaling pathway, a key regulator of inflammatory responses. By inhibiting the activation of NF-κB, 3-Bromo-4-hydroxybenzamide was shown to reduce the production of pro-inflammatory cytokines in vitro, making it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis and optimization of 3-Bromo-4-hydroxybenzamide derivatives have also been a focal point of recent research. A 2022 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route for this compound, which utilizes palladium-catalyzed cross-coupling reactions to introduce various functional groups. This method not only improves the efficiency of synthesis but also enables the generation of diverse derivatives with enhanced pharmacological properties. Such advancements are crucial for accelerating the drug discovery process and expanding the therapeutic potential of this compound.

Despite these promising developments, challenges remain in the clinical translation of 3-Bromo-4-hydroxybenzamide-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Nevertheless, the growing body of research underscores the versatility and potential of this compound in addressing unmet medical needs. Future studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, further solidifying its position as a valuable tool in medicinal chemistry.

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